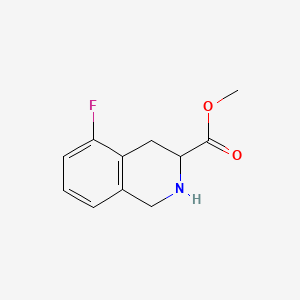
6-Trifluoromethyl-1,2,3,4-tetrahydro-quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Trifluoromethyl-1,2,3,4-tetrahydro-quinoxaline is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological and pharmacological activities. The trifluoromethyl group attached to the quinoxaline ring enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Trifluoromethyl-1,2,3,4-tetrahydro-quinoxaline typically involves the condensation of o-phenylenediamine with a trifluoromethyl-substituted 1,2-dicarbonyl compound. The reaction is usually carried out in the presence of a catalyst such as trifluoroacetic acid in a solvent like dichloromethane at room temperature . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinoxaline derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are often adopted to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 6-Trifluoromethyl-1,2,3,4-tetrahydro-quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoxalines, quinoxaline N-oxides, and tetrahydroquinoxaline derivatives .
Aplicaciones Científicas De Investigación
6-Trifluoromethyl-1,2,3,4-tetrahydro-quinoxaline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals due to its biological activity.
Industry: Utilized in the production of dyes, electroluminescent materials, and organic semiconductors .
Mecanismo De Acción
The mechanism of action of 6-Trifluoromethyl-1,2,3,4-tetrahydro-quinoxaline involves its interaction with various molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .
Comparación Con Compuestos Similares
Quinoxaline: A parent compound with similar structural features but without the trifluoromethyl group.
Quinazoline: Another nitrogen-containing heterocycle with different biological activities.
Cinnoline: A structural isomer of quinoxaline with distinct chemical properties
Uniqueness: 6-Trifluoromethyl-1,2,3,4-tetrahydro-quinoxaline is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it more effective in various applications compared to its non-fluorinated counterparts .
Propiedades
Fórmula molecular |
C9H9F3N2 |
|---|---|
Peso molecular |
202.18 g/mol |
Nombre IUPAC |
6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5,13-14H,3-4H2 |
Clave InChI |
HRYYGXILZUZAED-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C(N1)C=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


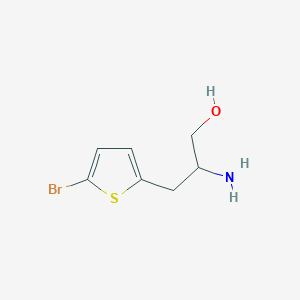
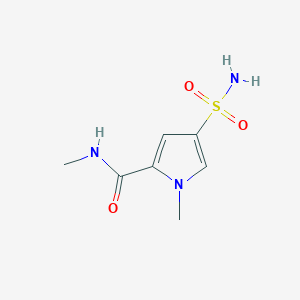


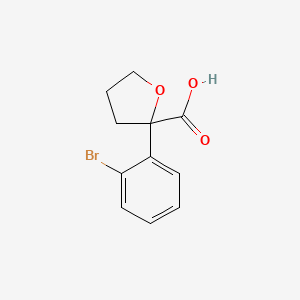
![1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride](/img/structure/B13597644.png)
![[2-Amino-2-(3-trifluoromethylphenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B13597650.png)
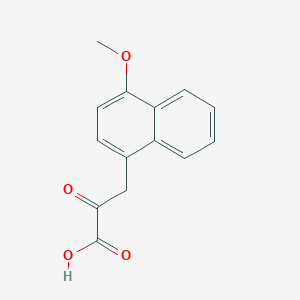
![4-Methyl-4-[3-(trifluoromethyl)phenyl]piperidinehydrochloride](/img/structure/B13597674.png)
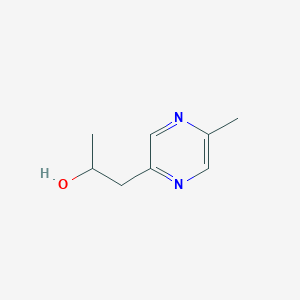


![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride](/img/structure/B13597688.png)
